2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride is a compound classified as an amide, which is formed by the reaction of a carboxylic acid and an amine. This specific compound features a secondary butyl chain and is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions.
The synthesis of 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride typically involves the condensation of sec-butylamine with a suitable carboxylic acid, such as 2-methylpropanoyl chloride. The reaction proceeds under controlled conditions to ensure high yield and purity.
Technical Details:
The molecular formula for 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride is . Its structure can be represented using various formats:
InChI=1S/C11H22N2O.ClH/c1-6(2)11(12)9-7-8-10(13)14;1H
CC(C)(C(=O)NCC(C)C)N.Cl
2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride can participate in various chemical reactions typical for amides:
Technical Details:
The mechanism of action for 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride involves its interaction with biological targets such as enzymes or receptors. This compound may modulate specific biological pathways by acting as an enzyme inhibitor or receptor ligand.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2